molecular formula C22H22N2O3S B2865890 N-(naphthalen-1-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 325978-91-4

N-(naphthalen-1-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2865890
CAS No.: 325978-91-4
M. Wt: 394.49
InChI Key: USTBZYKIZMFJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Naphthalen-1-yl)-4-(piperidine-1-sulfonyl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the investigation of cancer cell metabolism. This benzamide derivative shares a structural motif with novel classes of Oxidative Phosphorylation (OXPHOS) inhibitors . Such inhibitors represent a promising therapeutic strategy for cancers that are highly dependent on aerobic metabolism, including certain subtypes of breast cancer, lymphoma, acute myeloid leukemia (AML), and pancreatic cancer . Researchers are exploring these compounds to target cancer stem cells and to overcome resistance mechanisms associated with other therapies. The core structure of the compound is based on a benzamide linked to a naphthalene system, a scaffold for which the crystal structure has been characterized, revealing a dihedral angle of approximately 86.63° between the naphthalene and phenyl rings . The piperidine-1-sulfonyl substituent is a critical feature, as sulfonamide groups are often essential for the potency of small molecules targeting enzymatic function, such as in the inhibition of mitochondrial Complex I . Compounds acting on Complex I disrupt the electron transport chain, depleting cellular ATP production and ultimately leading to cancer cell death, especially under metabolic conditions that force cells to rely on OXPHOS . This product is intended for research applications such as in vitro bioenergetic profiling, structure-activity relationship (SAR) studies, and the development of novel anti-cancer agents. It is supplied as a solid and should be stored under appropriate conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-naphthalen-1-yl-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-22(23-21-10-6-8-17-7-2-3-9-20(17)21)18-11-13-19(14-12-18)28(26,27)24-15-4-1-5-16-24/h2-3,6-14H,1,4-5,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTBZYKIZMFJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Benzamide Derivatives with Heterocyclic Linkers

(a) N-(2-(2-(4-(naphthalen-1-yl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3k)
  • Structure : Incorporates a thiophen-3-yl group at the benzamide 4-position and a piperazine-ethoxy-ethyl linker.
  • Synthesis : Prepared via substitution of 1-(2-chlorophenyl)piperazine with 1-(naphthalen-1-yl)piperazine, yielding 34% after dual chromatography .
  • Activity : Acts as a D3 receptor ligand, with NMR data (δ 8.21 ppm aromatic protons) confirming structural integrity .
(b) N-(4-(4-(naphthalen-1-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9g)
  • Structure : Replaces piperazine with a diazepane ring and uses a butyl linker.
  • Synthesis : Achieved 57% yield via substitution of 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane with 1-(naphthalen-1-yl)-1,4-diazepane .
  • Activity : Also targets D3 receptors, with distinct NMR shifts (δ 7.77–7.72 ppm) due to the diazepane moiety .

Enzyme Inhibitors: Transglutaminase 2 (TG2) Targets

(a) BJJF078 (3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl)benzamide)
  • Structure: Adds acryloylamino and dimethoxy groups to the piperidine-sulfonyl-naphthalene scaffold.
  • Activity: Potent TG2 inhibitor (IC₅₀ < 1 µM) with enhanced solubility due to the acryloylamino group .
(b) N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide (28)
  • Structure: Lacks the dimethoxy groups of BJJF078 but retains the acryloylamino-piperidine-sulfonyl motif.
  • Synthesis: Yielded 30% via chloroform/methanol/water chromatography; molecular weight 463.55 g/mol .

Key Difference : BJJF078’s dimethoxy groups may improve target specificity, while compound 28’s simpler structure offers synthetic advantages .

NF-κB Activators: Aminothiazole-Benzamide Hybrids

Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
  • Structure : Replaces naphthalene with a 2,5-dimethylphenyl-thiazole group.
  • Activity : Enhances NF-κB signaling via TLR pathways, demonstrating scaffold versatility .

Key Difference : The thiazole ring introduces planar rigidity, contrasting with the naphthalene’s hydrophobicity .

Critical Analysis of Structural Impact on Activity

  • Piperidine vs. Piperazine/Diazepane : Piperazine and diazepane linkers improve solubility and binding kinetics for receptor ligands, whereas piperidine-sulfonyl groups enhance enzyme inhibition .
  • Naphthalene vs.
  • Synthetic Yields : Longer linkers (e.g., butyl in 9g) improve yields compared to ethoxy-ethyl chains (3k), likely due to reduced steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.